molecular formula C10H17NO4 B1466040 3-(Nitromethyl)-5-methyl-4-hexenoic Acid Ethyl Ester CAS No. 1136478-28-8

3-(Nitromethyl)-5-methyl-4-hexenoic Acid Ethyl Ester

Cat. No. B1466040
CAS RN: 1136478-28-8
M. Wt: 215.25 g/mol
InChI Key: JEZGGUXZVFNAAD-UHFFFAOYSA-N
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Description

“3-(Nitromethyl)-5-methyl-4-hexenoic Acid Ethyl Ester” is an organic compound. It is an ester, which is a class of compounds produced by the reaction between carboxylic acids and alcohols . The compound has a molecular formula of C9H17NO4 and a molecular weight of 203.24 .


Physical And Chemical Properties Analysis

The physical and chemical properties of esters can vary widely. They are generally polar but do not engage in hydrogen bonding, so their boiling points are intermediate between nonpolar alkanes and alcohols, which engage in hydrogen bonding . Esters of low molar mass are somewhat soluble in water . The specific physical and chemical properties of “this compound” include a boiling point of 98-100 °C (at a pressure of 1.5 Torr) and a density of 1.055 g/cm3 .

properties

IUPAC Name

ethyl 5-methyl-3-(nitromethyl)hex-4-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-4-15-10(12)6-9(5-8(2)3)7-11(13)14/h5,9H,4,6-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEZGGUXZVFNAAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C[N+](=O)[O-])C=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(Nitromethyl)-5-methyl-4-hexenoic Acid Ethyl Ester
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3-(Nitromethyl)-5-methyl-4-hexenoic Acid Ethyl Ester
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3-(Nitromethyl)-5-methyl-4-hexenoic Acid Ethyl Ester
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3-(Nitromethyl)-5-methyl-4-hexenoic Acid Ethyl Ester

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